molecular formula C7H9ClN2O2 B13178177 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid

1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13178177
M. Wt: 188.61 g/mol
InChI Key: URBANUYDLBJIPZ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a 3-chloropropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to form other functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction of the carboxylic acid group would produce an alcohol.

Scientific Research Applications

1-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
  • 3-(3-Chloropropyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one

Uniqueness: 1-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Biological Activity

1-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole ring structure is known for its presence in various pharmacologically active compounds, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈ClN₃O₂
  • Molecular Weight : 201.62 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The carboxylic acid group can participate in hydrogen bonding, enhancing binding affinity to target enzymes or receptors. Additionally, the chloropropyl substituent may influence lipophilicity and cellular uptake, affecting the compound's overall bioactivity.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Antitumor Activity : The compound's potential as an antitumor agent has been explored. Pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines, suggesting a role in cancer therapy .
  • Anti-inflammatory Effects : Some studies have reported that pyrazole compounds can inhibit inflammatory mediators, making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
Antimicrobial Effective against E. coli and S. aureus.
Antitumor Inhibitory effects on cancer cell lines observed.
Anti-inflammatory Significant reduction in inflammatory markers.

Detailed Findings

  • Antimicrobial Studies : A study conducted by Burguete et al. synthesized various pyrazole derivatives, including this compound, which showed promising antimicrobial activity against pathogenic bacteria .
  • Antitumor Mechanisms : Research highlighted the antitumor potential of pyrazole derivatives through their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo models .
  • Inflammation Models : In vivo studies demonstrated that pyrazole derivatives could significantly reduce edema in carrageenan-induced inflammation models, indicating their potential as anti-inflammatory agents .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

1-(3-chloropropyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H9ClN2O2/c8-2-1-3-10-5-6(4-9-10)7(11)12/h4-5H,1-3H2,(H,11,12)

InChI Key

URBANUYDLBJIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCCl)C(=O)O

Origin of Product

United States

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